3-Fluoro-2-iodoaniline hydrochloride
Overview
Description
3-Fluoro-2-iodoaniline hydrochloride is an organic compound with the molecular formula C6H6ClFIN. It is a halogenated aniline derivative, characterized by the presence of both fluorine and iodine atoms on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodoaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method includes the reaction of 2-iodo-3-fluoronitrobenzene with stannous chloride dihydrate in the presence of concentrated hydrochloric acid. The reaction is carried out in tetrahydrofuran as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodoaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-2-iodoaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodoaniline hydrochloride involves its interaction with various molecular targets. The presence of halogen atoms allows it to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-iodoaniline: Similar structure but without the hydrochloride group.
2-Iodoaniline: Lacks the fluorine atom, making it less reactive in certain contexts.
2-Fluoro-3-iodoaniline hydrochloride: Similar but with different positioning of halogen atoms.
Uniqueness
3-Fluoro-2-iodoaniline hydrochloride is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its chemical reactivity and interactions. This makes it a valuable compound for specialized research applications.
Properties
IUPAC Name |
3-fluoro-2-iodoaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLBFLFGNKLHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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